molecular formula C20H19N7O4 B11520418 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11520418
M. Wt: 421.4 g/mol
InChI Key: GTLFPFMPEFIZTK-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a unique combination of oxadiazole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, including the formation of the oxadiazole and benzodiazole rings, followed by their coupling with the acetohydrazide moiety. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include nitric acid, sulfuric acid, hydrogen peroxide, and sodium borohydride. Reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino derivatives .

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of oxadiazole and benzodiazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C20H19N7O4

Molecular Weight

421.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H19N7O4/c1-29-13-8-7-12(16(9-13)30-2)10-22-24-17(28)11-27-15-6-4-3-5-14(15)23-20(27)18-19(21)26-31-25-18/h3-10H,11H2,1-2H3,(H2,21,26)(H,24,28)/b22-10+

InChI Key

GTLFPFMPEFIZTK-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.